GP100 Imdqvpfsv

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GP100 Imdqvpfsv es un péptido derivado de la glicoproteína 100 (gp100), que es una glicoproteína transmembrana tipo I específica de los melanocitos. Este péptido es reconocido por las células T CD8 humanas y se utiliza en el análisis de células T específicas de antígenos individuales. La proteína gp100 juega un papel crucial en la organización estructural de los melanosomas, los orgánulos responsables de la producción de melanina en los melanocitos .

Métodos De Preparación

La síntesis de GP100 Imdqvpfsv involucra el método de síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El péptido se escinde entonces de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) para alcanzar una pureza superior al 90% . Los métodos de producción industrial también siguen protocolos similares, asegurando una alta pureza y consistencia para aplicaciones de investigación y clínicas .

Análisis De Reacciones Químicas

GP100 Imdqvpfsv experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los residuos de metionina del péptido, afectando a su actividad biológica.

Reducción: Las reacciones de reducción se pueden utilizar para romper los enlaces disulfuro dentro del péptido, alterando su estructura.

Sustitución: La sustitución de aminoácidos se puede emplear para crear análogos de péptidos con una estabilidad o actividad mejorada.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el ditiotreitol (DTT) y diversos derivados de aminoácidos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones son péptidos modificados con propiedades biológicas alteradas.

Aplicaciones Científicas De Investigación

GP100 Imdqvpfsv tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza en el estudio de las técnicas de síntesis y modificación de péptidos.

Biología: Se emplea en el análisis de las células T específicas de antígenos y las respuestas inmunitarias.

Industria: Se aplica en el desarrollo de vacunas y agentes terapéuticos basados en péptidos.

Mecanismo De Acción

El mecanismo de acción de GP100 Imdqvpfsv implica su reconocimiento por las células T CD8. El péptido se une a las moléculas del complejo mayor de histocompatibilidad (MHC) de clase I en la superficie de las células presentadoras de antígenos, formando un complejo péptido-MHC. Este complejo es luego reconocido por el receptor de células T (TCR) en las células T CD8, lo que lleva a la activación y proliferación de estas células T. Las células T activadas pueden entonces dirigirse y matar las células de melanoma que expresan el antígeno gp100 .

Comparación Con Compuestos Similares

GP100 Imdqvpfsv es único debido a su secuencia específica y su papel en la inmunoterapia del melanoma. Los compuestos similares incluyen:

Mart-1: Otro antígeno de diferenciación de melanocitos utilizado en la investigación del melanoma.

Tirocinasa: Una enzima involucrada en la síntesis de melanina, también diana en la inmunoterapia del melanoma.

Estos compuestos comparten aplicaciones similares en la investigación del cáncer, pero difieren en sus secuencias específicas y antígenos diana.

Actividad Biológica

The compound GP100 Imdqvpfsv is a modified peptide derived from the gp100 protein, which plays a significant role in the immunological response against melanoma. This article explores its biological activity, focusing on its immunogenicity, T-cell responses, and clinical implications based on diverse research findings.

Overview of GP100 Peptide

The native gp100209–217 peptide has been shown to exhibit poor immunogenicity; however, modifications such as the substitution of threonine with methionine in the sequence (resulting in IMDQVPFSV) enhance its immunogenic properties. This modification has been pivotal in developing therapeutic vaccines aimed at improving T-cell responses in melanoma patients.

Enhanced Immunogenicity

Research indicates that the modified peptide gp100 209–217(2M) (IMDQVPFSV) elicits stronger immune responses compared to its native counterpart. In studies involving human T-cell receptor (TCR) transgenic mice, immunization with this modified peptide led to significant activation of CD8+ T cells, characterized by increased expression of activation markers such as CD25 and CD69, as well as enhanced production of interferon-gamma (IFN-γ) upon peptide stimulation .

Case Studies and Clinical Findings

- Memory T-Cell Characterization : A study characterized the phenotype and function of gp100-specific memory CD8+ T cells in melanoma patients after repetitive vaccinations with gp100209-2M. Results showed that circulating gp100-specific CD8+ T cells exhibited high levels of proliferation after in vitro stimulation, with over 60% of patients demonstrating significant IFN-γ production when exposed to modified peptide-loaded MHC class I dimers .

- Long-Term Immune Responses : In a cohort of melanoma patients, long-term follow-up revealed that those vaccinated with gp100209-2M maintained a higher frequency of specific T-cells in their peripheral blood compared to pre-vaccination levels. The study highlighted that memory T-cells developed increased functional avidity, leading to enhanced immune responses upon subsequent exposures to the antigen .

Table 1: Comparison of Immune Responses to Native vs. Modified GP100 Peptides

| Peptide Variant | Activation Markers (CD25/CD69) | IFN-γ Production (%) | Proliferation Rate (%) |

|---|---|---|---|

| Native gp100209-217 | Low | <10 | <5 |

| Modified gp100209-217(2M) | High | >60 | >50 |

The mechanism underlying the enhanced immunogenicity of this compound involves several factors:

- Increased Binding Affinity : The modification improves binding affinity to MHC class I molecules, facilitating better presentation to CD8+ T cells.

- Reduced Self-Tolerance : The altered structure may help bypass self-tolerance mechanisms that typically hinder immune responses against self-antigens .

- Cytokine Release : Activated T cells exhibit robust cytokine release, particularly IFN-γ, which plays a crucial role in anti-tumor immunity.

Propiedades

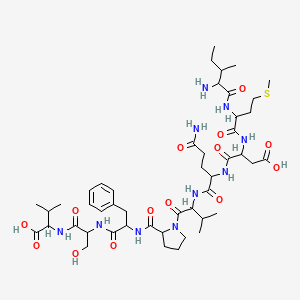

IUPAC Name |

2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74N10O14S/c1-8-26(6)36(49)45(68)51-29(18-20-72-7)39(62)52-31(22-35(60)61)42(65)50-28(16-17-34(48)59)40(63)55-37(24(2)3)46(69)57-19-12-15-33(57)44(67)53-30(21-27-13-10-9-11-14-27)41(64)54-32(23-58)43(66)56-38(25(4)5)47(70)71/h9-11,13-14,24-26,28-33,36-38,58H,8,12,15-23,49H2,1-7H3,(H2,48,59)(H,50,65)(H,51,68)(H,52,62)(H,53,67)(H,54,64)(H,55,63)(H,56,66)(H,60,61)(H,70,71) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQMCYCLZBSYJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74N10O14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1035.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.